molecular formula C18H10ClF2NO2S B299764 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide

2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide

カタログ番号: B299764
分子量: 377.8 g/mol
InChIキー: UQDPSPYBLDAJTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promising results in preclinical studies. TH-302 is designed to selectively target hypoxic regions of tumors, which are known to be resistant to conventional chemotherapy and radiation therapy.

作用機序

2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Under hypoxic conditions, this compound is metabolized to release bromo-isophosphoramide mustard (Br-IPM), a DNA cross-linking agent. Br-IPM selectively targets hypoxic cells, leading to increased tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in hypoxic tumor cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, this compound has been shown to enhance the immune response to tumors, leading to increased tumor cell death.

実験室実験の利点と制限

One of the main advantages of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide is its ability to selectively target hypoxic regions of tumors, which are known to be resistant to conventional chemotherapy and radiation therapy. This compound has also been shown to enhance the efficacy of conventional chemotherapy and radiation therapy in preclinical models. However, this compound has some limitations for lab experiments, including its relatively low water solubility and its susceptibility to degradation in the presence of light.

将来の方向性

There are several future directions for the development of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide. One area of research is the optimization of the synthesis method to increase the overall yield of this compound. Another area of research is the development of new formulations of this compound to improve its water solubility and stability. Additionally, there is ongoing research to identify biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is interest in combining this compound with other targeted therapies to further enhance its efficacy in the treatment of cancer.

合成法

The synthesis of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide involves the reaction of 4-(2-thienylcarbonyl)phenylboronic acid with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with ammonia to yield this compound. The overall yield of the synthesis is approximately 40%.

科学的研究の応用

2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, pancreatic cancer, and glioblastoma. In these studies, this compound has been shown to selectively target hypoxic regions of tumors, leading to increased tumor cell death and decreased tumor growth. This compound has also been shown to enhance the efficacy of conventional chemotherapy and radiation therapy in preclinical models.

特性

分子式

C18H10ClF2NO2S

分子量

377.8 g/mol

IUPAC名

2-chloro-4,5-difluoro-N-[4-(thiophene-2-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H10ClF2NO2S/c19-13-9-15(21)14(20)8-12(13)18(24)22-11-5-3-10(4-6-11)17(23)16-2-1-7-25-16/h1-9H,(H,22,24)

InChIキー

UQDPSPYBLDAJTQ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F

正規SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。